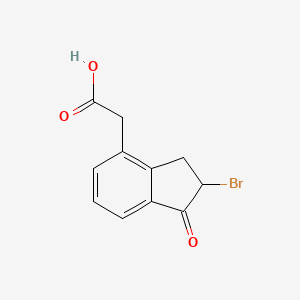

(2-Bromo-1-oxoindan-4-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

2-(2-bromo-1-oxo-2,3-dihydroinden-4-yl)acetic acid |

InChI |

InChI=1S/C11H9BrO3/c12-9-5-8-6(4-10(13)14)2-1-3-7(8)11(9)15/h1-3,9H,4-5H2,(H,13,14) |

InChI Key |

DCIJSRSJZBCPKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC(=C21)CC(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Oxoindan 4 Yl Acetic Acid

Retrosynthetic Analysis of the (2-Bromo-1-oxoindan-4-yl)acetic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that inform potential forward synthetic routes. The primary disconnection points are the bonds forming the indanone ring and the carbon-carbon bond of the acetic acid side chain.

A key disconnection strategy involves breaking the bond between the carbonyl carbon and the aromatic ring, a transformation that points towards an intramolecular Friedel-Crafts acylation. This approach suggests a 3-arylpropionic acid precursor. Further disconnection of the acetic acid group from the aromatic ring suggests an aromatic substitution reaction on a pre-formed bromo-indanone skeleton. The bromine atom itself can be envisioned as being introduced via electrophilic aromatic substitution on an indanone or a precursor molecule.

This analysis leads to two primary retrosynthetic pathways:

Pathway A: Focuses on the late-stage introduction of the acetic acid side chain onto a pre-constructed (2-Bromo-1-oxoindan-4-yl) moiety.

Pathway B: Involves the formation of the indanone ring from a suitably substituted aromatic precursor that already contains the acetic acid or a precursor functional group.

Strategies for Indanone Ring Formation

The construction of the substituted indanone core is a critical aspect of the synthesis of this compound. Various classical and modern organic reactions can be employed for this purpose.

Intramolecular Cyclization Approaches to 1-Indanones

One of the most common and effective methods for synthesizing 1-indanones is through the intramolecular cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.gov This reaction, a classic example of Friedel-Crafts acylation, is typically promoted by a Lewis acid or a strong protic acid. nih.govbeilstein-journals.org

The general transformation can be represented as follows:

A variety of catalysts and reaction conditions have been developed to optimize this cyclization. nih.gov The choice of catalyst can significantly impact the yield and selectivity of the reaction, particularly with substituted aromatic rings.

| Catalyst/Reagent | Conditions | Reference |

| Sulfuric Acid | 140 °C | beilstein-journals.org |

| n-BuLi | -100 °C | beilstein-journals.org |

| Tb(OTf)₃ | 250 °C | beilstein-journals.org |

| AlCl₃ | Dichloromethane (B109758) | beilstein-journals.org |

| Niobium Pentachloride (NbCl₅) | Room Temperature | researchgate.net |

These methodologies can be adapted for the synthesis of the this compound core, starting from a suitably substituted 3-phenylpropionic acid.

Annulation Reactions for Substituted Indanone Cores

Annulation reactions provide an alternative and powerful approach to constructing the indanone skeleton. These methods involve the formation of the five-membered ring through a sequence of reactions that build upon an existing aromatic system.

One such strategy is the [4+1] annulation of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane, which leads to the formation of 2-indanone (B58226) derivatives. nih.gov While this specific example yields a 2-indanone, similar annulation logic can be conceptualized for the synthesis of 1-indanones.

Palladium-catalyzed olefination followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade has also been reported for the synthesis of multisubstituted 1-indanones. liv.ac.uk This one-pot process offers an efficient route to complex indanone structures. liv.ac.uk These advanced annulation strategies could potentially be applied to construct the specific substitution pattern required for this compound.

Introduction of the Acetic Acid Side Chain

Carboxylation Strategies at the Indanone Nucleus

Direct carboxylation of the indanone nucleus is a potential route to introduce the acetic acid side chain. While direct carboxylation at the 4-position of a pre-formed bromo-indanone could be challenging due to directing group effects, functionalization of a related precursor is a viable option.

For instance, a synthetic route could involve the conversion of a suitable starting material, such as 3-hydroxy-4-methoxy benzaldehyde, to a bis(acetoacetate), followed by hydrolysis to yield a β-phenylglutaric acid, which can then be cyclized to an indanone-3-acetic acid. asianpubs.orgresearchgate.net Although this example illustrates the formation of a 3-acetic acid derivative, the principles of building the acid functionality into the precursor before cyclization are applicable.

Formation of Acetic Acid Derivatives (e.g., esters, amides)

In many synthetic sequences, it is advantageous to introduce the acetic acid side chain in the form of a more stable or easily handled derivative, such as an ester or an amide. These derivatives can then be hydrolyzed to the final carboxylic acid in a later step.

The synthesis of indanone-3-acetic acid derivatives has been reported, involving the condensation of the corresponding acid chloride with various amines to form amides. asianpubs.orgresearchgate.net A similar strategy could be employed for the 4-substituted analogue. The synthesis of 2-(3-Oxo-2,3-dihydro-1H–inden-1-yl)-N-phenylacetamide, for example, is achieved by reacting 2-(3-Oxo-2,3-dihydro-4-inden-1-yl) acetic acid with thionyl chloride to form the acid chloride, which is then reacted with aniline. rjptonline.org

| Reactant 1 | Reactant 2 | Product |

| 2-(3-Oxo-2,3-dihydro-4-inden-1-yl) acetic acid | Thionyl chloride, then Aniline | 2-(3-Oxo-2,3-dihydro-1H–inden-1-yl)-N-phenylacetamide |

| 2-(3-Oxo-2,3-dihydro-4-inden-1-yl) acetic acid | Thionyl chloride, then 2-chloroaniline | N-(3-Chlorophenyl)-2-(3-oxo-2,3-dihydro-1H–inden-1-yl)acetamide |

| 2-(3-Oxo-2,3-dihydro-4-inden-1-yl) acetic acid | Thionyl chloride, then o-anisidine | N-(2-Methoxyphenyl)-2-(3-oxo-2,3-dihydro-1H–inden-1-yl)acetamide |

This approach allows for the diversification of the final product and can be a strategic choice in a multi-step synthesis.

Bromination at the 2-Position of the Indanone Ring

Regioselective Bromination Techniques

The regioselective synthesis of α-bromo ketones, such as 2-bromo-1-indanone (B167726) derivatives, is most effectively achieved through acid-catalyzed halogenation. libretexts.org This technique leverages the formation of an enol intermediate under acidic conditions. The reaction mechanism involves the protonation of the ketone's carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated ketone. libretexts.org

This method is highly regioselective for the α-position because the rate-limiting step is the formation of the enol, which is independent of the halogen concentration. libretexts.org Studies on various 1-indanone substrates confirm that this approach reliably places the bromine atom at the C-2 position. For instance, the reaction of unsubstituted 1-indanone with bromine in an acidic medium selectively yields 2-bromoindan-1-one. nih.gov Similarly, 5,6-difluoroindan-1-one undergoes smooth α-monobromination under these conditions. nih.govnih.gov This contrasts with reactions under basic conditions, which can lead to α,α-dibromination or, in the case of activated aromatic rings, bromination on the benzene (B151609) portion of the molecule. nih.govnih.gov

Brominating Reagents and Reaction Conditions

The most common reagent for the α-bromination of indanones is molecular bromine (Br₂). The key to achieving selective monobromination at the C-2 position is the use of acidic reaction conditions. libretexts.orgnih.gov Acetic acid is frequently employed as both the solvent and the acid catalyst, providing the necessary protic environment to facilitate enol formation. nih.govnih.gov

The reaction is typically performed at room temperature. For example, the treatment of 1-indanone with bromine in acetic acid at room temperature affords 2-bromoindan-1-one in high yield (84%). nih.gov The conditions are mild and lead to the desired product with high regioselectivity. The table below summarizes findings from studies on the bromination of various indanone substrates, illustrating how reaction conditions dictate the position of bromination.

| Indanone Substrate | Brominating Reagent | Conditions | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Indanone | Br₂ | Acetic Acid, Room Temp. | 2-Bromoindan-1-one | 84% | nih.gov |

| 1-Indanone | Br₂ | KOH, Room Temp. | 2,2-Dibromoindan-1-one | 67% | nih.gov |

| 5,6-Difluoroindan-1-one | Br₂ | Acetic Acid, Room Temp. | 2-Bromo-5,6-difluoroindan-1-one | 65% | nih.gov |

| 5,6-Difluoroindan-1-one | Br₂ | KOH, Room Temp. | 2,2-Dibromo-5,6-difluoroindan-1-one | 84% | nih.gov |

| 5,6-Dimethoxyindan-1-one | Br₂ | KOH, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.gov |

Total Synthesis Approaches of this compound and its Precursors

The total synthesis of this compound can be envisioned as a two-stage process: first, the construction of the precursor molecule, (1-oxoindan-4-yl)acetic acid, followed by the selective bromination at the C-2 position.

The foundational method for constructing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.govnih.gov This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, typically promoted by a strong acid. A plausible synthetic route to the precursor, (1-oxoindan-4-yl)acetic acid, would therefore involve:

Starting Material Selection: Beginning with a suitable ortho-substituted benzene derivative, such as methyl 2-methylphenylacetate.

Side-Chain Elaboration: Introduction of a two-carbon unit to the methyl group, for example, via free-radical bromination to form a benzyl (B1604629) bromide, followed by a malonic ester synthesis. This would create the necessary 3-(phenyl)propionic acid structure.

Intramolecular Friedel-Crafts Acylation: The resulting 3-(2-(carboxymethyl)phenyl)propanoic acid derivative would then be cyclized. This is typically achieved by converting the propanoic acid moiety to an acid chloride (e.g., using thionyl chloride) and then treating it with a Lewis acid like AlCl₃ to effect the ring closure, forming the indanone ring. nih.gov

Final Bromination: With the precursor, (1-oxoindan-4-yl)acetic acid, in hand, the final step is the regioselective α-bromination. Based on established methods, treating the precursor with molecular bromine in acetic acid would selectively install the bromine atom at the C-2 position, adjacent to the carbonyl group, to yield the final target compound, this compound. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. nih.gov These principles can be applied to both the synthesis of the indanone precursor and the subsequent bromination step.

For the synthesis of the 1-indanone core, several sustainable alternatives to traditional Friedel-Crafts conditions exist. These include:

Microwave and Ultrasound Assistance: The use of non-conventional energy sources like microwaves and high-intensity ultrasound can dramatically reduce reaction times and improve energy efficiency for the intramolecular cyclization of 3-arylpropionic acids. nih.gov

Catalytic and Metal-Free Approaches: Instead of stoichiometric amounts of corrosive Lewis acids, catalytic systems are preferred. Reusable metal triflates in ionic liquids have been used for microwave-assisted Friedel-Crafts acylation. nih.gov Furthermore, metal- and additive-free methods, such as using the environmentally benign organocatalyst L-proline, have been developed for indanone synthesis. rsc.org

Greener Solvents: The Nazarov cyclization offers another route to indanones, and this reaction has been successfully performed using green solvents like 4-methyltetrahydropyran (4-MeTHP), which is a safer alternative to traditional ethereal solvents. preprints.orgpreprints.org

The bromination step also has significant room for green innovation. The use of molecular bromine presents safety and toxicity concerns. nih.gov Sustainable bromination strategies focus on avoiding Br₂ and hazardous solvents. bohrium.comresearchgate.net Key approaches include:

Oxidative Bromination: These methods use safer, more abundant bromide sources, such as hydrobromic acid (HBr) or sodium bromide (NaBr), in combination with a green oxidant. bohrium.comnih.gov

Aerobic Reactions: A particularly sustainable approach is aerobic bromination, which uses oxygen from the air as the terminal oxidant in a catalytic cycle to generate the active brominating species from HBr. nih.govacs.org

In Situ Generation and Flow Chemistry: To avoid the handling and storage of bulk molecular bromine, it can be generated in situ from sources like KBr and an oxidant like NaOCl. nih.gov Performing this reaction in a continuous flow reactor further enhances safety by minimizing the amount of hazardous material present at any given time. nih.gov

By integrating these sustainable methodologies, the synthesis of this compound and its intermediates can be made safer, more efficient, and more environmentally friendly.

Chemical Reactivity and Transformation Chemistry of 2 Bromo 1 Oxoindan 4 Yl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical transformations, including esterification, amidation, reduction, and oxidation.

(2-Bromo-1-oxoindan-4-yl)acetic acid is readily converted to its corresponding esters under standard esterification conditions. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux to drive the equilibrium towards the ester product.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These methods are particularly useful for substrates that are sensitive to strong acids.

The reverse reaction, the hydrolysis of the corresponding esters to yield this compound, can be accomplished by either acid- or base-catalyzed procedures. Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

| Reaction | Reagents and Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | Ester |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid Catalyst (e.g., HCl), Heat | Carboxylic Acid |

| Saponification | Strong Base (e.g., NaOH), Water/Alcohol, then Acid Workup (e.g., HCl) | Carboxylic Acid |

The carboxylic acid functionality of this compound can be converted to primary, secondary, or tertiary amides by reaction with ammonia, primary amines, or secondary amines, respectively. This transformation typically requires the activation of the carboxylic acid to a more reactive species to facilitate the nucleophilic attack by the amine.

Common methods for amide bond formation include the use of coupling reagents developed for peptide synthesis. researchgate.netresearchgate.net These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP, PyBrOP), convert the carboxylic acid into a highly reactive intermediate that readily reacts with amines. uniurb.itbachem.compeptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve the efficiency of the coupling process. bachem.com Given the presence of the α-bromo group, coupling reagents like PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) may be particularly effective, as they are designed for challenging couplings. bachem.com

The general scheme for amide formation involves the reaction of the carboxylic acid with an amine in the presence of a coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

| Coupling Reagent | Additive (Optional) | Base (Optional) | Typical Solvent |

| DCC/EDC | HOBt, HOAt | DIPEA, TEA | DCM, DMF |

| PyBOP | DIPEA, TEA | DMF | |

| PyBrOP | DIPEA, TEA | DMF | |

| HATU | DIPEA, TEA | DMF |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-Bromo-1-oxoindan-4-yl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. harvard.edu Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of carboxylic acids and may offer better chemoselectivity in the presence of other reducible functional groups. harvard.edu

A significant challenge in the reduction of this compound is the potential for the concomitant reduction of the ketone and the carbon-bromine bond. While LAH is a powerful reducing agent that can reduce all three functionalities, borane complexes are generally milder towards ketones and may not affect the α-bromo group under controlled conditions. Selective reduction of the carboxylic acid in the presence of a ketone has been reported by converting the carboxylic acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165). researchgate.net

The oxidation of the carboxylic acid group would involve decarboxylation, which is generally a harsh process and not a common transformation for this type of molecule. Standard oxidizing agents would likely react with other parts of the molecule, such as the enolizable ketone.

| Reaction | Reagent | Expected Product | Potential Side Reactions |

| Reduction | Lithium Aluminum Hydride (LAH) | (2-Bromo-1-oxoindan-4-yl)ethanol | Reduction of ketone and C-Br bond |

| Reduction | Borane-THF complex (BH₃·THF) | (2-Bromo-1-oxoindan-4-yl)ethanol | Potential for ketone reduction |

Reactivity of the Bromine Substituent at the 2-Position

The bromine atom at the α-position to the ketone in this compound is highly activated towards nucleophilic substitution and can participate in various metal-catalyzed cross-coupling reactions.

The α-bromo ketone moiety is a potent electrophile, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 mechanism, which is favored due to the electronic stabilization of the transition state by the adjacent carbonyl group. up.ac.zayoutube.com A wide range of nucleophiles can be employed to displace the bromide and introduce new functional groups at the 2-position of the indanone ring.

Examples of nucleophilic substitution reactions at the α-position of bromo ketones include reactions with:

Amines: to form α-amino ketones. organic-chemistry.org

Thiols: to form α-thio ketones.

Azides: to form α-azido ketones, which can be subsequently reduced to α-amino ketones.

Carboxylates: to form α-acyloxy ketones.

Cyanide: to form α-cyano ketones.

The reaction conditions for these substitutions are generally mild, often proceeding at room temperature in a suitable polar aprotic solvent.

| Nucleophile | Product at 2-Position |

| Primary/Secondary Amine | Amino group |

| Thiol | Thioether group |

| Sodium Azide | Azido group |

| Carboxylate Salt | Ester group |

| Sodium Cyanide | Cyano group |

The carbon-bromine bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 2-position. These reactions offer a powerful tool for the synthesis of complex derivatives of the indanone scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the α-bromo ketone with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the α-bromo ketone and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.comorganic-chemistry.org This would lead to the synthesis of 2-alkynyl-1-oxoindan derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the α-bromo ketone with an alkene to form a new, more substituted alkene. organic-chemistry.orglibretexts.org This reaction would introduce a vinyl group at the 2-position of the indanone.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and needs to be optimized for the specific substrate.

| Coupling Reaction | Coupling Partner | Catalyst System | Introduced Group at 2-Position |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl, Alkyl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Heck | Alkene | Pd catalyst, Base | Vinyl |

Elimination Reactions and Olefin Formation

The presence of a bromine atom at the α-position to the ketone carbonyl group makes this compound a prime candidate for elimination reactions to form an α,β-unsaturated system. The most common pathway for such a transformation is a base-induced E2 (elimination, bimolecular) reaction. ksu.edu.sa

In this process, a base abstracts the proton at the C3 position, followed by the concerted elimination of the bromide ion from C2 and the formation of a double bond between C2 and C3. The result is the formation of (1-Oxo-1,3-dihydro-inden-4-yl)acetic acid. The rate and success of this reaction are highly dependent on the choice of base and reaction conditions. masterorganicchemistry.com

Several factors influence the outcome of this elimination:

Base Strength: Strong, non-nucleophilic bases are preferred to minimize competing substitution reactions at the C2 position. Bulky bases, such as potassium tert-butoxide, are particularly effective as they are sterically hindered from acting as nucleophiles. ksu.edu.sa

Stereochemistry: The E2 mechanism requires an anti-periplanar arrangement between the proton to be abstracted and the leaving group (bromide). msu.edu The stereochemistry of the indanone ring will influence the ease with which this conformation can be achieved.

Reaction Conditions: The reaction is typically favored by higher temperatures. masterorganicchemistry.com The choice of solvent also plays a crucial role in managing the solubility of the substrate and the reactivity of the base.

| Base | Typical Conditions | Primary Outcome/Considerations |

|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Anhydrous THF or t-butanol, 0°C to RT | Favors elimination due to steric bulk, minimizing SN2 side products. ksu.edu.sa |

| 1,8-Diazabicycloundec-7-ene (DBU) | Anhydrous THF or CH2Cl2, RT | Strong, non-nucleophilic base, effective for dehydrohalogenation. |

| Sodium Hydride (NaH) | Anhydrous THF or DMF, 0°C to RT | Strong base, but can be heterogeneous. Primarily deprotonates the carboxylic acid first. |

Transformations at the 1-Oxoindan Core

The indanone core of the molecule offers multiple sites for chemical transformation, including the carbonyl group, the α-methylene position, and the aromatic ring.

Carbonyl Group Reactions (e.g., Knoevenagel condensations, reductions)

The ketone at the C1 position is a key site for reactivity. It can undergo nucleophilic addition reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. slideshare.net The reaction proceeds via a nucleophilic addition to the carbonyl, followed by dehydration to yield a new C=C double bond at the C1 position. researchgate.net

Another fundamental transformation is the reduction of the carbonyl group. Depending on the reducing agent, the ketone can be converted to a secondary alcohol, (2-Bromo-1-hydroxy-indan-4-yl)acetic acid.

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium borohydride (NaBH4) | (2-Bromo-1-hydroxy-indan-4-yl)acetic acid | Chemoselective reduction of ketone |

| Malononitrile + Piperidine | 2-(1-Dicyanomethylene-2-bromo-indan-4-yl)acetic acid | Knoevenagel condensation wikipedia.org |

| Wittig Reagents (e.g., Ph3P=CH2) | (2-Bromo-1-methylene-indan-4-yl)acetic acid | Olefination |

α-Methylene Group Reactivity at the 2-Position (prior to or post bromination)

The reactivity at the C2 position is fundamentally different before and after bromination. Prior to bromination, the parent compound, (1-Oxoindan-4-yl)acetic acid, possesses an α-methylene group flanked by a carbonyl and an aromatic ring. The protons on this carbon are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate for various C-C bond-forming reactions, including alkylations and aldol (B89426) condensations.

The synthesis of this compound itself relies on this reactivity. The enol or enolate of the parent indanone can be treated with an electrophilic bromine source, such as Br2 in acetic acid or N-bromosuccinimide (NBS), to install the bromine atom at the α-position. masterorganicchemistry.comnih.gov

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The benzene (B151609) ring of the indanone core can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regiochemical outcome of such substitutions is directed by the existing substituents. The indanone system as a whole is considered deactivating due to the electron-withdrawing nature of the carbonyl group. The fused alkyl ring and the acetic acid side chain are weakly activating.

The primary directing influence is the deactivating acyl group attached to the aromatic ring, which typically directs incoming electrophiles to the meta position relative to its point of attachment. In this case, that corresponds to the C6 position. The C4-acetic acid substituent is an ortho, para-director. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C7 positions, which are ortho and para to the acetic acid group, and meta to the deactivating part of the indanone ring system. Common electrophilic substitution reactions include nitration (using HNO3/H2SO4) and halogenation (e.g., Br2/FeBr3). masterorganicchemistry.comlumenlearning.com

Derivatization for Complex Molecular Scaffolds

The title compound is a versatile building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. This utility stems from its multiple, strategically placed functional groups that can participate in cyclization reactions.

Annulation and Cyclization Reactions Utilizing this compound as a Building Block

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful application for this molecule. The α-bromo ketone moiety is a classic electrophilic component for constructing five- and six-membered heterocyclic rings. For instance, condensation with binucleophiles like thiourea (B124793) or amidines can lead to the formation of fused thiazole (B1198619) or imidazole (B134444) rings, respectively.

Furthermore, the carboxylic acid group provides a handle for intramolecular cyclization reactions. After conversion to a more reactive derivative, such as an acid chloride or ester, it can react with a nucleophile introduced at another position on the indanone core. For example, reduction of the ketone to an alcohol, followed by activation of the carboxylic acid, could lead to the formation of a lactone. The combination of the α-bromo ketone and the carboxylic acid presents opportunities for tandem reactions, enabling the rapid assembly of complex polycyclic scaffolds. researchgate.net The indanone scaffold itself is a key component in various biologically active molecules, underscoring the importance of these derivatization strategies. nih.govnih.gov

Multi-Component Reactions for Structural Diversification of this compound

The unique molecular architecture of this compound, featuring a cyclic α-bromo ketone, a carboxylic acid, and a reactive indanone core, presents a fertile ground for structural diversification through multi-component reactions (MCRs). These one-pot reactions, where three or more reactants combine to form a complex product, are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. The strategic placement of reactive functional groups within the this compound molecule allows for its participation in a variety of MCRs, leading to the synthesis of novel and complex heterocyclic and spirocyclic scaffolds.

The reactivity of the α-bromo ketone functionality is central to many of these transformations. This moiety can act as an electrophilic partner, reacting with a range of nucleophiles. Furthermore, the indanone scaffold itself can be involved in annulation reactions, leading to the formation of fused ring systems.

Hypothetical Multi-Component Reactions

While specific multi-component reactions involving this compound have not been extensively reported in the literature, its structural motifs suggest potential participation in several well-established MCRs. The presence of both a ketone and a carboxylic acid functionality within the same molecule opens up the possibility of intramolecular variants of classic MCRs, such as the Passerini and Ugi reactions.

Passerini-type Reactions: The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In a hypothetical scenario, the ketone of the indanone ring and the tethered carboxylic acid of this compound could react with an external isocyanide in an intramolecular fashion. This would lead to the formation of a complex, fused lactone structure. The reaction would be initiated by the attack of the isocyanide on the indanone carbonyl, followed by the intramolecular trapping of the resulting intermediate by the pendant carboxylic acid group.

Ugi-type Reactions: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, an intramolecular Ugi reaction could be envisioned with this compound. In this case, the indanone ketone and the internal carboxylic acid would react with an external amine and isocyanide. This would result in the formation of a highly functionalized, fused heterocyclic system incorporating the amine and isocyanide components.

The following table outlines the potential reactants and resulting scaffolds from these hypothetical intramolecular MCRs:

| Reaction Type | External Reactant(s) | Potential Product Scaffold |

| Intramolecular Passerini | Isocyanide (R-NC) | Fused α-acyloxy lactam |

| Intramolecular Ugi | Amine (R¹-NH₂), Isocyanide (R²-NC) | Fused di-amide containing a lactam ring |

These reactions would lead to significant structural diversification, introducing new stereocenters and incorporating a variety of substituents depending on the choice of the external isocyanide and amine.

Reactions Involving the Indanone Core and α-Bromo Ketone

Beyond the classic isocyanide-based MCRs, the indanone scaffold and the α-bromo ketone moiety can participate in other multi-component reactions to generate diverse chemical entities. For instance, indanones are known to react with various components to form fused- and spiro-frameworks. rsc.orgsemanticscholar.org

One potential MCR could involve the reaction of this compound with an activated alkene and a nitrogen source. The reaction could proceed through a Michael addition of an in-situ generated enolate of the indanone to the alkene, followed by an intramolecular cyclization involving the nitrogen nucleophile and the electrophilic carbon bearing the bromine atom. This would lead to the formation of novel polycyclic nitrogen-containing heterocycles.

The following table summarizes a potential multi-component reaction involving the indanone core:

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| This compound | Activated Alkene (e.g., α,β-unsaturated ester) | Amine/Ammonia Source | Fused polycyclic nitrogen heterocycle |

The structural diversity of the products can be further enhanced by varying the nature of the activated alkene and the nitrogen source. The inherent functionality of the carboxylic acid group in the starting material would also be retained in the final product, offering a handle for further synthetic modifications.

Theoretical and Computational Investigations of 2 Bromo 1 Oxoindan 4 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and related properties that govern chemical behavior.

For (2-Bromo-1-oxoindan-4-yl)acetic acid, DFT calculations would be used to compute a series of global and local reactivity descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

From these orbital energies, several conceptual DFT reactivity descriptors can be derived, including:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. mdpi.com

Global Nucleophilicity Index (N): Describes the molecule's capacity to act as a nucleophile. mdpi.com

These calculations provide a quantitative basis for predicting how the molecule will interact with other reagents. For instance, a high electrophilicity index would suggest susceptibility to attack by nucleophiles. Local reactivity can be mapped using Fukui functions or Molecular Electrostatic Potential (MEP) surfaces, which identify the specific atomic sites most likely to engage in electrophilic or nucleophilic reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and shows the type of data generated from quantum chemical calculations. Specific values for the target molecule require dedicated computational studies.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | 4.30 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.55 |

| Global Electrophilicity | ω | χ²/2η | 3.62 |

Conformational Analysis and Energy Landscapes of the Molecule

The three-dimensional structure of a molecule dictates its physical and biological properties. This compound possesses conformational flexibility, primarily due to the rotation around the single bonds of the acetic acid side chain attached to the rigid indanone core.

A conformational analysis would systematically explore the molecule's potential energy surface (PES) to identify stable conformers (local minima) and the energy barriers for interconversion (saddle points). researchgate.net This is typically achieved by performing a "relaxed scan," where a specific dihedral angle—for instance, the angle defining the orientation of the carboxylic acid group relative to the aromatic ring—is systematically varied, and the energy is minimized at each step.

The results of such an analysis reveal the most probable shapes the molecule will adopt. For this compound, key considerations would include the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen, which could stabilize certain conformations. researchgate.net Understanding the relative energies of different conformers is crucial, as the lowest-energy conformation is generally the most populated and often represents the bioactive conformation when interacting with a biological target.

Reaction Mechanism Studies and Transition State Characterization for Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net For this compound, several transformations could be investigated, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the carboxylic acid group.

To study a proposed reaction mechanism, researchers use computational methods to locate and characterize all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

By calculating the energies of these structures, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate. bohrium.com For example, investigating the substitution of the bromine atom would involve modeling the approach of a nucleophile, locating the transition state for the substitution (e.g., an SN2-like state), and calculating the energy barrier to determine the reaction's feasibility. cardiff.ac.uk

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation and interpretation of experimental data. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net By computing the 1H and 13C chemical shifts for a proposed structure of this compound and comparing them to experimental spectra, one can confirm the molecular structure. Theoretical shifts are typically scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. docbrown.info

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. nist.gov This involves optimizing the molecular geometry and then performing a frequency calculation, which determines the energies of the normal modes of vibration. The resulting predicted IR spectrum shows characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the acid, and C-Br stretching modes. Comparing the computed spectrum with the experimental one helps assign the observed absorption bands. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how theoretical data is used to support experimental findings. No specific published data exists for this compound.

| Parameter | Functional Group | Predicted Value | Experimental Value |

| 13C NMR Shift | Ketone (C=O) | ~195 ppm | - |

| 13C NMR Shift | Carboxyl (C=O) | ~175 ppm | - |

| 1H NMR Shift | Carboxyl (-COOH) | ~10-12 ppm | - |

| IR Frequency | Carboxyl O-H Stretch | ~3300-2500 cm-1 | - |

| IR Frequency | Ketone C=O Stretch | ~1710 cm-1 | - |

| IR Frequency | Carboxyl C=O Stretch | ~1680 cm-1 | - |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (at a fundamental level)

To explore the potential of this compound to interact with a biological target, such as an enzyme active site, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netekb.eg

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on a function that approximates the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (involving the bromine atom), that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) simulations provide a more detailed, time-dependent view of the ligand-target system. cardiff.ac.uk Starting from a docked pose, an MD simulation calculates the forces between all atoms and uses them to simulate the motions of the complex over time (typically nanoseconds to microseconds). This allows for the assessment of the stability of the binding pose and the dynamic nature of the interactions. MD simulations can reveal how water molecules mediate interactions and how the protein and ligand adapt to each other upon binding, providing a more realistic picture of the binding event. researchgate.net

Academic Research Applications and Methodological Advancements Involving 2 Bromo 1 Oxoindan 4 Yl Acetic Acid

Role as a Key Synthetic Intermediate in Advanced Organic Chemistry

The strategic placement of a bromine atom at the α-position to the ketone, an acetic acid moiety on the aromatic ring, and the inherent reactivity of the indanone core make (2-Bromo-1-oxoindan-4-yl)acetic acid a valuable precursor in the synthesis of diverse and complex organic molecules.

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of the α-bromo ketone functionality in this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This has been exploited in the construction of intricate molecular frameworks. For instance, the bromine atom can be readily displaced by nucleophiles, facilitating the introduction of diverse substituents at the 2-position of the indanone ring. Furthermore, the ketone can undergo reactions such as aldol (B89426) condensations and Grignard additions, while the acetic acid side chain provides a handle for amide bond formation or other esterification reactions. These orthogonal reactive sites enable a modular approach to the synthesis of complex polycyclic and spirocyclic systems. nih.gov

Methodologies for the synthesis of 1-indanone (B140024) derivatives often involve the cyclization of corresponding arylpropionic acids. nih.gov The presence of the acetic acid group on the aromatic ring of this compound suggests its synthesis likely originates from a suitably substituted phenylpropionic acid precursor, which is then brominated. The resulting bromo-indanone is a versatile building block for further molecular diversification.

Building Block for Heterocyclic Systems and Fused Ring Compounds

A significant application of α-halo ketones in organic synthesis is their use in the construction of heterocyclic rings. The reaction of α-bromo ketones with various dinucleophiles is a classical and effective method for the synthesis of a wide array of five-, six-, and seven-membered heterocyclic systems. In the context of this compound, the α-bromo ketone moiety can react with compounds such as thiourea (B124793), thioamides, and amidines to form fused thiazole (B1198619), thiadiazine, and imidazole (B134444) rings, respectively. researchgate.net

For example, the reaction of an α-bromo indanone with a thiourea derivative can lead to the formation of an indenothiazole system. nih.gov This type of reaction provides a direct route to novel heterocyclic frameworks that are of interest in medicinal chemistry due to their prevalence in biologically active molecules. The acetic acid side chain can be further modified post-cyclization to introduce additional diversity and modulate the physicochemical properties of the final compounds. The general synthetic routes to fused heterocycles often leverage the reactivity of α-halo ketones, highlighting the potential of this compound in this area of research. nih.gov

Chemical Biology Probes and Ligands for Molecular Target Studies

The indanone core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. researchgate.netnih.gov This makes indanone derivatives, including this compound, attractive starting points for the development of chemical probes and ligands to study biological systems.

Development of Ligands for Receptor Binding Assays and Electrophysiological Studies

The structural features of this compound make it amenable to derivatization for the development of ligands for various biological targets. The acetic acid group can be converted to amides or esters, allowing for the introduction of different functionalities that can interact with specific receptor binding pockets. The indanone ring itself can participate in hydrophobic and π-stacking interactions, which are crucial for ligand-receptor recognition.

While specific studies on this compound in this context are not widely reported, the broader class of indanone derivatives has been extensively explored as ligands for various receptors, including acetylcholinesterase. nih.gov The synthesis of a library of compounds derived from this bromo-indanone acetic acid would enable the exploration of their binding affinities and functional activities at different receptors through established techniques like radioligand binding assays and electrophysiological recordings.

Structure-Activity Relationship (SAR) Model Development in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The derivatization of this compound at its various reactive sites provides a platform for systematic SAR exploration. By systematically modifying the substituent at the 2-position (by displacing the bromine), altering the nature of the acetic acid side chain (e.g., converting it to amides with different amines), and introducing substituents on the aromatic ring, researchers can generate a dataset of related compounds with varying biological activities.

This data can then be used to build qualitative and quantitative SAR (QSAR) models. For instance, 3D-QSAR studies on 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors have provided insights into the key structural features required for potent inhibition. nih.gov Such models are invaluable in guiding the design of more potent and selective ligands.

Exploration of Molecular Interactions through Targeted Derivatization

The ability to selectively modify different parts of the this compound molecule allows for the synthesis of derivatives designed to probe specific molecular interactions. For example, the introduction of photoreactive groups or affinity tags via the acetic acid side chain can enable the identification of target proteins through photoaffinity labeling and subsequent proteomic analysis.

Furthermore, the bromine atom can be replaced with other functionalities, such as fluorescent dyes or biotin (B1667282) tags, to create molecular probes for use in cellular imaging and pull-down assays. While direct examples utilizing this compound are not prominent in the literature, the chemical handles present in the molecule provide a clear path for the development of such targeted chemical biology tools. The synthesis of chalcone (B49325) derivatives containing an indanone moiety for biological evaluation demonstrates the utility of this scaffold in creating probes to study molecular interactions. acs.orgnih.gov

Interactive Data Table of Potential Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols) | 2-substituted (1-oxoindan-4-yl)acetic acid |

| Heterocycle Formation | Thiourea, base | Indeno[1,2-d]thiazol-2-amine derivative |

| Amide Coupling | Amine, coupling agent (e.g., DCC, EDC) | (2-Bromo-1-oxoindan-4-yl)acetamides |

| Esterification | Alcohol, acid catalyst | Alkyl (2-bromo-1-oxoindan-4-yl)acetate |

Applications in Materials Science Research

The indanone framework, a core component of this compound, is of significant interest in materials science. Its inherent electronic properties, characterized by the electron-withdrawing nature of the carbonyl group, and its rigid, planar structure make it a valuable building block for a variety of advanced materials. Researchers have successfully incorporated indanone derivatives into optoelectronic devices, photoinitiating systems, and non-linear optical materials, leveraging the unique characteristics of this chemical scaffold.

Exploration of Indanone Derivatives as Electron Acceptors in Optoelectronic Materials

In the field of organic photovoltaics, there is a continuous search for efficient, non-fullerene electron acceptors. Indanone derivatives, particularly those functionalized to enhance their electron-accepting capabilities, have emerged as a promising class of materials. The 1,1-dicyanomethylene-3-indanone (IC) moiety is a powerful electron-withdrawing end-group that has been widely used in the design of small molecule acceptors (SMAs). rsc.orgrsc.org These indanone-based acceptors are often combined with electron-donating polymers to create the active layer in bulk heterojunction organic solar cells.

One notable example involves a novel small molecule acceptor based on an indacenodithiophene core and 1,1-dicyanomethylene-3-indanone end-groups. rsc.org When incorporated into a solution-processed organic solar cell, this material demonstrated a power conversion efficiency (PCE) of up to 3.93%. rsc.org The strong electron-withdrawing capacity and planarity of the indanone unit facilitate efficient electron transport and charge separation, which are critical for photovoltaic performance. rsc.org

Recent research has also focused on polymerized small molecule acceptors (PSMAs) to enhance the thermal and mechanical stability of organic solar cells. uchicago.edu Studies using first-principles calculations on PSMAs incorporating the 1,1-dicyanomethylene-3-indanone (IC) terminal group have revealed that the specific point of polymerization on the indanone unit significantly influences the material's optoelectronic properties. uchicago.edu This research underscores how modifying the indanone core can tune conjugation length and mesomeric effects, providing a rational design principle for developing next-generation organic solar cells with improved efficiency. uchicago.edu

| Acceptor Core Structure | Indanone End-Group | Donor Polymer | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Indacenodithiophene | 1,1-dicyanomethylene-3-indanone | PTB7-Th | 3.93% | rsc.org |

| Dibenzothiophene-S,S-dioxide | 1,1-dicyanomethylene-3-indanone | P3HT | Data not specified, used for photocatalytic hydrogen production | rsc.org |

Photochemistry and Photoinitiator Research involving Indanone Structures

The carbonyl group within the indanone structure is a chromophore that can absorb UV light, making it a candidate for photochemical applications. The photochemistry of ketones is well-studied, often involving the Norrish Type I reaction, where UV irradiation leads to the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), generating two radical species. mdpi.com These free radicals can then initiate a polymerization reaction.

Photoinitiators are essential components in photopolymerization, a process used in coatings, adhesives, and 3D printing. researchgate.net Research into novel photoinitiators is driven by the need for systems that are sensitive to specific wavelengths, particularly visible light from LED sources. researchgate.net While much of the research has focused on structures like benzophenone, anthraquinone, and camphorquinone, the fundamental principles are applicable to indanone-based systems. mdpi.comresearchgate.net The efficiency of α-cleavage and radical generation can be tuned by substituents on the aromatic ring of the indanone. Electron-donating or withdrawing groups can modify the energy levels of the excited states (n,π* vs. π,π*), influencing whether bond cleavage occurs efficiently. researchgate.net

For instance, studies on derivatives of 2-hydroxy-2-methyl-1-phenyl propanone show that substituents on the phenyl ring dictate the nature of the lowest triplet state, which in turn controls the rate and efficiency of α-cleavage. researchgate.net Similar structure-property relationships are explored in indanone derivatives to develop efficient photoinitiating systems for various applications. The rigid structure of the indanone core can also influence the photochemical behavior compared to more flexible acyclic ketones.

Development of Chromophores for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The primary requirement for a second-order NLO chromophore is a molecular structure with a strong electron donor and a strong electron acceptor, linked by a π-conjugated bridge (a "push-pull" system). The indanone moiety, particularly when modified with groups like dicyanomethylene, serves as an excellent electron acceptor. plu.mxresearchgate.net

Researchers have synthesized azo-chromophores containing a 2-methylidene-3-(dicyanomethylidene)-1-indanone unit as the electronic acceptor group. plu.mx When compared to traditional dyes, these indanone-based chromophores exhibit a larger molecular hyperpolarizability (a measure of NLO activity) due to the powerful electron-withdrawing strength of the modified indanone core. plu.mxresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to optimize the structures of such chromophores and predict their NLO properties, confirming their potential for use in optical devices. researchgate.netnih.gov

The performance of these materials is highly dependent on the molecular environment. Studies on 1-indanone compounds have shown that solvent polarity and the potential for hydrogen bonding can significantly influence their linear and non-linear optical responses. researchgate.netnih.gov This research provides valuable insights into how to design and process indanone-based materials to maximize their NLO effects for practical applications.

| Chromophore Type | Acceptor Group | Key Finding | Reference |

|---|---|---|---|

| Azo-dye | 2-methylidene-3-(dicyanomethylidene)-1-indanone | Exhibited larger molecular hyperpolarizability compared to the traditional dye C.I. Disperse Red 1. | plu.mx |

| Generic 1-Indanone Derivatives | 1-Indanone | High nonlinearity, suitable for designing optical devices. Environmental effects (solvent) can tune NLO response. | researchgate.netnih.gov |

| Tetraene-bridged | Tricyanofuran or Phenyl-trifluoromethyl-tricyanofuran | Functionalization of the donor and bridge sections led to high electro-optic coefficients (up to 276 pm V-1). | rsc.org |

Methodological Development in Organic Synthesis

The synthesis of complex molecules like this compound often drives innovation in synthetic organic chemistry. The creation of such specifically functionalized indanone structures requires control over regioselectivity and stereoselectivity, spurring the development of new catalysts and reaction conditions.

Contribution to Novel Reaction Methodologies

The synthesis of substituted indanones is a significant area of research, with primary methods including intramolecular Friedel-Crafts acylations and Nazarov cyclizations. d-nb.infobeilstein-journals.org The preparation of a molecule like this compound, which has multiple functional groups at specific positions, presents unique challenges that contribute to methodological advancements.

For example, the introduction of a bromine atom at the α-position to the carbonyl group is a key transformation. Methodologies for the α-bromination of ketones and related carboxylic acids are continually being refined. researchgate.netnih.gov Research into the regioselective bromination of phenylacetic acid derivatives using bromine in acetic acid has demonstrated high yields, providing a pathway for creating precursors to the title compound. nih.gov The development of catalytic, late-stage α-C-H bromination of aryl acetic acids represents a significant advance, offering a more efficient route to α-bromo aryl acetic acids. researchgate.net The presence of the acetic acid side chain on the indanone ring requires reaction conditions that are compatible with the free carboxylic acid, or the use of protecting group strategies, adding another layer to the synthetic challenge.

Furthermore, controlling the regioselectivity during the initial formation of the indanone ring is critical. The cyclization of substituted 3-arylpropionic acids can lead to different isomers, and methodologies using specific catalysts or reagents like polyphosphoric acid (PPA) with controlled composition have been developed to direct the reaction to the desired product. d-nb.info The need to synthesize specifically substituted indanones like the 4-acetic acid derivative fuels the discovery and optimization of these selective cyclization reactions.

Enhancements in Stereoselective Synthesis for Indanone Derivatives

When the indanone core is substituted at the 2-position, as in this compound, a chiral center is created. The development of methods to control the stereochemistry at this position is a major focus in modern organic synthesis. Enantioselective synthesis of indanone derivatives is highly valuable as different enantiomers can have distinct biological activities or material properties.

Significant progress has been made in the catalytic, enantioselective synthesis of indanones with a quaternary stereocenter at the α-position. acs.org One approach involves the enantioselective reduction of indanone precursors followed by a diastereospecific functionalization of a C-H bond. acs.org Another powerful strategy is the use of chiral catalysts to directly create the desired stereocenter. For example, a dinuclear zinc catalyst has been successfully used in an enantioselective Michael/transesterification tandem reaction to produce spiro[indanone-2,3′-isochromane-1-one] derivatives in good yields and with excellent stereoselectivities (up to >99% enantiomeric excess, ee). rsc.org

These advancements in stereoselective catalysis provide pathways to access enantiomerically pure functionalized indanones. Such methods are crucial for synthesizing chiral building blocks like a single enantiomer of this compound, which could then be used to create advanced materials with specific chiroptical properties.

| Reaction Type | Catalyst System | Key Outcome | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael/transesterification tandem reaction | Dinuclear zinc catalysts | Synthesis of enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives. | up to >20:1 dr, up to >99% ee | rsc.org |

| Enantioselective reduction and C–H functionalization | CuH-catalyzed reduction or Corey–Bakshi–Shibata (CBS) reduction | Synthesis of enantioenriched indane derivatives with quaternary stereocenters. | Good to excellent enantioselectivity | acs.org |

Q & A

Q. What are the standard synthetic routes for (2-Bromo-1-oxoindan-4-yl)acetic acid?

The synthesis typically involves bromination of an indanone precursor followed by functionalization with an acetic acid moiety. A common method includes:

- Bromination : Introducing bromine at the 2-position of 1-oxoindan-4-yl derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Acetic Acid Coupling : Reacting the brominated intermediate with chloroacetic acid or its derivatives in the presence of a base (e.g., NaOH) under reflux to form the acetic acid side chain .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the bromine position and acetic acid substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Using programs like SHELXL (via SHELX suite) to resolve crystal structures and confirm stereochemistry. This is particularly useful for identifying hydrogen-bonding networks and intramolecular interactions .

- FT-IR : To detect carbonyl (C=O) and hydroxyl (O-H) stretches from the indanone and acetic acid groups.

Q. What are the primary research applications of this compound in academia?

- Organic Synthesis : As a building block for complex molecules, especially in brominated indane derivatives.

- Drug Discovery : Investigating its role as a protease inhibitor or receptor modulator due to its structural similarity to bioactive indanone analogs .

- Material Science : Studying its potential in coordination chemistry for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Lowering reaction temperatures during bromination to minimize side reactions.

- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction kinetics .

- Real-Time Monitoring : Employing techniques like TLC or HPLC to track reaction progress and adjust parameters dynamically.

Q. How to resolve contradictions in crystallographic data or unexpected spectroscopic results?

- Multi-Method Validation : Cross-referencing X-ray data with DFT calculations (e.g., Gaussian software) to validate bond lengths and angles.

- Dynamic NMR Studies : Investigating temperature-dependent NMR shifts to identify conformational flexibility or tautomerism.

- SHELX Refinement : Using constraints/restraints in SHELXL to model disordered regions or partial occupancies in crystal structures .

Q. What computational strategies are effective for studying its biological interactions?

- Molecular Docking : Utilizing software like AutoDock Vina with the compound’s SMILES/InChI (e.g., InChI=1S/C10H12BrNO4...) to predict binding affinities to target proteins .

- MD Simulations : Running molecular dynamics (e.g., GROMACS) to assess stability in aqueous or lipid environments.

- QSAR Modeling : Correlating substituent effects (e.g., bromine position) with bioactivity using regression analysis .

Q. How to investigate discrepancies in reported biological activity across studies?

- Dose-Response Replication : Testing the compound across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency.

- Metabolic Stability Assays : Using liver microsomes to evaluate if conflicting results arise from differential metabolism.

- Target Profiling : Employing kinome-wide screening to identify off-target interactions that may explain variability .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., varying enzymatic inhibition rates), validate experimental protocols (e.g., buffer pH, enzyme source) and ensure compound purity via HPLC ≥95% .

- Data Reproducibility : Archive raw crystallographic data (e.g., CIF files) and NMR spectra in public repositories (e.g., Cambridge Structural Database) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.